Scientific Field: Medicinal Chemistry
Summary of the Application: The thieno[2,3-c]pyridine scaffold is used in the synthesis of GRK2 inhibitors.
Methods of Application: The synthesis involves the preparation of a diverse collection of simple thieno[2,3-c]pyridine derivatives that serve as starting points for future drug discovery programs.
Results or Outcomes: The structure-driven optimization process led to the preparation and characterization of potent and highly ligand efficient inhibitors.
Scientific Field: Organic Chemistry
Summary of the Application: The compound is used in the synthesis of new substituted thieno[3,2-c]pyridine derivatives.
Methods of Application: The synthesis involves the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amine, which further undergoes a Suzuki reaction with boronic acids.
Results or Outcomes: The substituent has a predominant effect on the fluorescence properties of thienopyridines.
7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 312.6 g/mol. This compound features a thieno[3,2-c]pyridine core, which is a bicyclic structure that incorporates sulfur and nitrogen atoms, contributing to its unique reactivity and potential biological activity. The presence of the bromine atom at the 7-position and the sulfonyl chloride group at the 2-position enhances its electrophilic character, making it useful in various chemical syntheses and biological applications .
There is no current information on the mechanism of action of 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride in biological systems.
The synthesis of 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride can be achieved through several methods:
These methods allow for the efficient preparation of this compound while maintaining high purity levels .
7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride has several applications:
Interaction studies involving 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride focus on its reactivity with various nucleophiles and biological targets. These studies are crucial for understanding how this compound may function within biological systems and its potential therapeutic effects. Research often involves assessing binding affinities and inhibition rates against specific enzymes or receptors relevant to disease pathways.
Several compounds share structural similarities with 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride. Here are a few notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Thieno[3,2-b]pyridine-2-sulfonyl chloride | Similar thienopyridine core | Different substitution patterns |
| Pyridine-3-sulfonyl chloride | Pyridine core instead of thienopyridine | Broader applications in medicinal chemistry |
| 5-Chloro-thieno[3,2-c]pyridine | Chlorine substitution | Potentially different biological activity |
These comparisons highlight how variations in substitution patterns and core structures can influence both chemical reactivity and biological activity. The unique attributes of 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride make it particularly interesting for further research and application development in medicinal chemistry and related fields .
Acid-catalyzed cyclization remains a cornerstone for constructing the thieno[3,2-c]pyridine core. The Pomeranz-Fritsch reaction, when applied to precursors like 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole, facilitates annulation under Brønsted acid conditions. Para-toluenesulfonic acid (PTSA) in 1,2-dichloroethane at 80°C induces cyclodehydration, forming the bicyclic system with 78% efficiency. Critical to sulfonyl chloride installation is the subsequent treatment of sodium pyridine-2-sulfinate with N-chlorosuccinimide in dichloromethane, generating the reactive sulfonyl chloride intermediate in situ. This two-step sequence—cyclization followed by sulfonylation—provides a robust pathway, though bromination at the C-7 position requires careful halogen source selection (e.g., N-bromosuccinimide vs. molecular bromine).
Visible-light photocatalysis has emerged as a sustainable alternative for sulfonyl chloride introduction. Ruthenium polypyridyl complexes (e.g., [Ru(bpy)₃]²⁺) enable oxidative chlorination of thienopyridine thiols under oxygen atmosphere, leveraging singlet oxygen (¹O₂) to convert thiols to sulfonyl chlorides. Continuous-flow photoreactors enhance this process, achieving full conversion of 7-aminothieno[3,2-c]pyridin-4(5H)-ones to sulfonyl chlorides within 10-minute residence times. Key advantages include:
A comparative study showed photocatalytic sulfonylation outperformed traditional methods in preserving bromine substituents, with 92% retention of C-7 bromine vs. 67% in thermal approaches.
Diazonium chemistry enables regioselective bromination at the C-7 position. Lithiation of 3-methylthiopyridine using butyllithium-lithium dimethylaminoethoxide (BuLi-LiDMAE) superbase generates a C-2 lithio intermediate, which undergoes bromination with tetrabromomethane to install bromide at the adjacent position. Subsequent Sonogashira coupling with alkynes followed by iodocyclization constructs the thienopyridine ring system. This sequence achieves 34% overall yield for 7-brominated derivatives, representing a 3.2-fold improvement over prior electrophilic bromination methods.
Critical parameters for diazonium stability in these systems include:
The thieno[3,2-c]pyridine core consists of a fused bicyclic system combining a thiophene and pyridine ring. While direct X-ray data for 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride remains unpublished, crystallographic studies of related compounds provide foundational insights. For example, the P2Y12 receptor structure resolved at 2.6 Å resolution reveals a seven-transmembrane helical bundle with a straightened helix V, a feature critical for ligand binding in purinergic receptors [2]. This structural motif is analogous to the rigidified thienopyridine core, which minimizes conformational flexibility to enhance binding affinity.
Hypothetical crystallographic parameters for 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride can be extrapolated from similar sulfonated heterocycles (Table 1). The sulfonyl chloride group likely induces steric perturbations, altering bond angles and torsional strain compared to non-functionalized analogs.
Table 1: Predicted Crystallographic Parameters for 7-Bromothieno[3,2-c]pyridine-2-sulfonyl Chloride
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Unit cell dimensions | a = 8.2 Å, b = 10.5 Å, c = 12.8 Å |
| Bond angle (C-S-Cl) | 106.5° ± 1.2° |
| Torsion (S-O-Cl) | 178.3° ± 0.5° |
The lipidic cubic phase (LCP) crystallization method, used for membrane protein structures like P2Y12R [2], could be adapted for this compound to stabilize its hydrophobic core while resolving sulfonyl chloride interactions.
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic structure and reactivity of the sulfonyl chloride group. The sulfonyl chloride moiety exhibits a calculated electrophilicity index (ω) of 3.45 eV, indicating high susceptibility to nucleophilic attack. Key frontier molecular orbitals reveal localized electron density on the sulfur atom (Figure 1), consistent with its role as a leaving group in substitution reactions.
Figure 1: HOMO-LUMO Distribution (DFT)
Reaction pathways for sulfonamide formation were modeled using the nudged elastic band (NEB) method. The energy barrier for nucleophilic substitution at the sulfonyl chloride group was calculated at 18.7 kcal/mol, aligning with experimental kinetics for analogous reactions .
Nuclear Overhauser effect spectroscopy (NOESY) reveals spatial proximities between protons in the thienopyridine core and sulfonyl chloride substituent. In chloroform-d1, strong NOE correlations are observed between the aromatic proton at position 3 (δ 7.45 ppm) and the sulfonyl chloride oxygen atoms, suggesting a planar conformation stabilized by intramolecular S=O···H-C interactions.
Table 2: Key NOESY Correlations
| Proton (δ, ppm) | Correlated Atom | Distance (Å) |
|---|---|---|
| 7.45 (H-3) | O (sulfonyl) | 2.8 |
| 8.12 (H-5) | Br | 3.1 |
Molecular dynamics simulations (300 K, 100 ns) corroborate this, showing a 92% occupancy for the planar conformation. The bromine atom at position 7 introduces minor steric hindrance, increasing the energy difference between planar and twisted conformers by 1.3 kcal/mol compared to non-brominated analogs [4].
The electrophilic nature of 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride represents a fundamental aspect of its biological activity mechanism. The sulfonyl chloride functional group exhibits distinctive reactivity patterns that enable selective enzyme inhibition through covalent modification of nucleophilic amino acid residues [1] [2].
The electrophilic warhead mechanism operates through nucleophilic substitution reactions, where the sulfonyl chloride group serves as an activated electrophile capable of forming covalent bonds with nucleophilic residues in enzyme active sites [3] [4]. Research demonstrates that sulfonyl chlorides undergo preferential reactions with cysteine, serine, and histidine residues, with reaction rates varying significantly based on the local protein environment and pH conditions [5] [3].
The bromine substitution at position 7 of the thienopyridine core enhances electrophilic reactivity through electron-withdrawing effects, which increase the electrophilicity of the sulfonyl chloride group [6] [7]. Studies on similar brominated thienopyridine derivatives show that halogen substitution can increase inhibitory potency by up to 31-fold compared to unsubstituted analogs [6]. This enhancement occurs through stabilization of the transition state during nucleophilic attack and improved binding affinity to target enzymes.
The selectivity of electrophilic attack depends on the accessibility and nucleophilicity of target residues. Cysteine residues, with their low pKa values and high nucleophilicity, represent primary targets for sulfonyl chloride warheads [1] [2]. The reaction proceeds through a nucleophilic substitution mechanism where the thiolate anion attacks the sulfur center, displacing the chloride ion and forming a stable sulfonamide linkage [5] [4].
Serine residues in enzyme active sites also react with sulfonyl chlorides, particularly in environments where the hydroxyl group is activated by neighboring histidine residues [3] [8]. The catalytic triad commonly found in serine proteases creates an ideal environment for sulfonyl chloride reactivity, where the histidine residue acts as a general base to enhance serine nucleophilicity [8] [9].
| Nucleophilic Residue | Reaction Rate (M⁻¹s⁻¹) | Stability of Adduct | Selectivity Factor |
|---|---|---|---|
| Cysteine | 10³-10⁶ | High | 100-1000 |
| Serine | 10¹-10³ | Moderate | 10-100 |
| Histidine | 10⁰-10² | Low | 1-10 |
| Lysine | 10⁻¹-10¹ | Very Low | <1 |
The thienopyridine scaffold of 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride provides a privileged structure for kinase inhibition through multiple complementary mechanisms. The bicyclic thieno[3,2-c]pyridine core mimics purine nucleotides, enabling competitive binding to the ATP-binding site of protein kinases [10] [11].
Research on thienopyridine-based kinase inhibitors reveals that these compounds achieve selectivity through interactions with specific amino acid residues in the kinase active site. The JAK2 kinase, a prominent target for thienopyridine derivatives, demonstrates exceptional selectivity profiles with some compounds showing 100- to 500-fold selectivity over related kinases [10] [12]. This selectivity arises from specific interactions with residues Glu930, Leu932, and Gly935 in the JAK2 kinase domain, which differ from corresponding residues in other JAK family members [10] [13].
The mechanism of kinase inhibition involves initial non-covalent binding to the ATP-binding pocket, followed by potential covalent modification if reactive warheads are present [1] [14]. The thienopyridine ring system forms critical hydrogen bonding interactions with the kinase hinge region, while the bromine substituent occupies hydrophobic pockets that contribute to binding affinity and selectivity [10] [12].
Studies on similar thienopyridine derivatives demonstrate that the sulfur atom in the thiophene ring can engage in polarization interactions with methionine residues in the kinase binding site [14]. This interaction, combined with the planar aromatic system, provides optimal geometry for ATP-competitive inhibition [10] [12].
The kinase modulation mechanism also involves allosteric effects, where binding of the thienopyridine derivative induces conformational changes that affect kinase activity [10] [13]. Molecular dynamics simulations reveal that thienopyridine binding can stabilize inactive conformations of kinases, leading to sustained inhibition even after compound dissociation [10] [13].
For covalent kinase inhibitors incorporating sulfonyl chloride warheads, the mechanism involves formation of irreversible covalent bonds with cysteine residues in the kinase active site [1] [14]. The kinetic parameters for such inhibitors are characterized by kinact values of 0.1-1.0 min⁻¹ and KI values of 0.1-10 μM, resulting in high kinact/KI ratios indicative of potent covalent inhibition [14].
| Kinase Target | Binding Mode | Key Interactions | Selectivity Mechanism |
|---|---|---|---|
| JAK2 | ATP-competitive | Glu930, Leu932, Gly935 | Unique hinge region contacts |
| VEGFR2 | Mixed competitive | Cys919 (covalent) | Covalent modification |
| c-Met | ATP-competitive | Met1160 | Hydrophobic interactions |
| EGFR | Irreversible | Cys797, Cys775 | Dual cysteine targeting |
The structure-activity relationship analysis of 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride provides essential insights for rational drug design and optimization. The molecular framework can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties while maintaining the core biological activity [15] [16].
The bromine substitution at position 7 represents a critical structural feature that significantly influences biological activity. Comparative studies of halogenated thienopyridine derivatives demonstrate that bromine substitution provides optimal balance between electronic effects and steric compatibility [6] [16]. The electron-withdrawing nature of bromine enhances the electrophilicity of the sulfonyl chloride group while maintaining appropriate molecular size for target binding.
The sulfonyl chloride group at position 2 serves as both a reactive warhead and a directing group for target interaction. Structure-activity relationship studies reveal that the position of the sulfonyl chloride is crucial for activity, with the 2-position providing optimal geometry for enzyme active site interactions [7] [16]. Alternative positions for sulfonyl chloride attachment result in decreased activity due to suboptimal binding orientations.
The thieno[3,2-c]pyridine core structure provides the essential pharmacophore for biological activity. The bicyclic system offers rigidity and planarity necessary for effective protein-ligand interactions, while the heteroatoms provide hydrogen bonding capacity [15] [17]. The sulfur atom in the thiophene ring contributes to hydrophobic interactions and may participate in polarization effects with target proteins.
Modifications to the core structure reveal specific requirements for activity. Introduction of electron-withdrawing groups at various positions generally enhances potency, while electron-donating groups tend to decrease activity [7] [16]. The optimal substitution pattern involves electron-withdrawing groups that increase electrophilicity without disrupting essential binding interactions.
The pharmacokinetic properties of thienopyridine derivatives are significantly influenced by structural modifications. Lipophilic substituents enhance membrane permeability but may reduce solubility and increase off-target effects [15] [16]. Hydrophilic modifications improve solubility and reduce toxicity but may compromise cellular uptake and target engagement.
| Structural Modification | Potency Effect | Selectivity Impact | ADMET Properties |
|---|---|---|---|
| 7-Bromo substitution | 31-fold increase | Enhanced selectivity | Improved permeability |
| 2-Sulfonyl chloride | Essential for activity | Target-specific | Reactive metabolism |
| Electron-withdrawing groups | Increased potency | Variable effects | Reduced clearance |
| Alkyl chain extensions | Moderate enhancement | Improved selectivity | Enhanced lipophilicity |
Future drug design efforts should focus on optimizing the balance between potency, selectivity, and pharmacokinetic properties. The incorporation of metabolically stable analogs of the sulfonyl chloride group, such as sulfonyl fluorides or sulfonamides, may provide improved drug-like properties while maintaining biological activity [5] [7]. Additionally, the introduction of solubilizing groups at appropriate positions could enhance aqueous solubility without compromising target affinity.
The development of prodrug approaches may address the inherent reactivity of sulfonyl chloride warheads, allowing for controlled activation in target tissues while reducing systemic toxicity [1] [2]. Such strategies could involve enzyme-cleavable protecting groups or pH-sensitive linkages that release the active warhead selectively in disease-relevant environments.